2-Chloro-3-nitrothiophene

Catalog No.
S775066
CAS No.
5330-98-3
M.F
C4H2ClNO2S
M. Wt
163.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-nitrothiophene

CAS Number

5330-98-3

Product Name

2-Chloro-3-nitrothiophene

IUPAC Name

2-chloro-3-nitrothiophene

Molecular Formula

C4H2ClNO2S

Molecular Weight

163.58 g/mol

InChI

InChI=1S/C4H2ClNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H

InChI Key

OFPRGOSJWUNETN-UHFFFAOYSA-N

SMILES

C1=CSC(=C1[N+](=O)[O-])Cl

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])Cl

The exact mass of the compound 2-Chloro-3-nitrothiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2546. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-3-nitrothiophene (CAS 5330-98-3) is a highly activated, low-molecular-weight (163.58 g/mol) heterocyclic building block essential for pharmaceutical and agrochemical manufacturing. Characterized by the synergistic placement of a chlorine atom and a strongly electron-withdrawing nitro group on a thiophene core, this compound is engineered for high-efficiency Nucleophilic Aromatic Substitution (SNAr). It exhibits excellent ambient storage stability and serves as a reliable, scalable precursor for synthesizing 2-substituted-3-nitrothiophenes, offering a streamlined, metal-free pathway to complex thieno-fused architectures [1].

Substituting 2-chloro-3-nitrothiophene with generic analogs severely compromises synthetic efficiency and process economics. Using 2-chlorothiophene fails entirely in metal-free SNAr workflows, as the absence of the 3-nitro group leaves the C2-chlorine practically inert to nucleophilic attack [1]. Conversely, attempting to use 3-nitrothiophene requires complex, transition-metal-catalyzed C-H functionalization that suffers from poor regioselectivity between the C2 and C5 positions, leading to costly isomeric mixtures. While 2-bromo-3-nitrothiophene is often assumed to be a superior leaving group, in SNAr mechanisms, the higher electronegativity of chlorine better stabilizes the rate-determining Meisenheimer complex, making the chloro-analog kinetically competitive while offering significantly better atom economy and lower procurement costs per mole [2].

SNAr Activation and Metal-Free Processability

The presence of the 3-nitro group fundamentally alters the reactivity of the thiophene ring. While unactivated 2-chlorothiophene is inert to amines and alkoxides under mild conditions, 2-chloro-3-nitrothiophene undergoes rapid, metal-free SNAr at 20-60 °C. This activation eliminates the need for palladium or copper catalysts in C-N and C-O bond-forming steps [1].

Evidence DimensionSNAr reactivity with standard amines (e.g., piperidine, morpholine)
Target Compound DataQuantitative conversion at 20-60 °C (Metal-free)
Comparator Or Baseline2-Chlorothiophene: No reaction under identical conditions
Quantified DifferenceComplete elimination of transition metal catalysts required for C-N/C-O coupling
ConditionsStandard SNAr conditions (e.g., DMF or alcoholic solvents, mild heating)

Allows buyers to bypass expensive transition-metal catalysts and avoid heavy metal remediation in downstream pharmaceutical intermediates.

Atom Economy and Kinetic Efficiency in Nucleophilic Addition

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The higher electronegativity of chlorine (3.16) compared to bromine (2.96) provides superior inductive stabilization of the anionic transition state. Consequently, 2-chloro-3-nitrothiophene maintains rapid reaction kinetics comparable to or exceeding 2-bromo-3-nitrothiophene, while its lower molecular weight (163.58 vs 208.03 g/mol) yields a 21.3% improvement in atom economy[1].

Evidence DimensionMolecular weight and Meisenheimer complex stabilization
Target Compound DataMW: 163.58 g/mol, Cl electronegativity: 3.16
Comparator Or Baseline2-Bromo-3-nitrothiophene (MW: 208.03 g/mol, Br electronegativity: 2.96)
Quantified Difference21.3% higher atom economy with equivalent or superior Meisenheimer complex stabilization
ConditionsIndustrial scale procurement and mass-based yield calculations

Reduces mass-based procurement costs and improves the E-factor of industrial syntheses without sacrificing reaction speed.

Absolute Regiocontrol in Thiophene Functionalization

Direct functionalization of unhalogenated 3-nitrothiophene often yields a mixture of C2 and C5 substituted isomers, requiring extensive chromatographic separation. 2-Chloro-3-nitrothiophene acts as a regiochemically locked precursor, directing nucleophiles exclusively to the C2 position via displacement of the chloride ion, ensuring >99% regioselectivity in crude reaction mixtures[1].

Evidence DimensionRegioselectivity of C2 functionalization
Target Compound Data>99% C2-specific substitution via SNAr
Comparator Or Baseline3-Nitrothiophene: Mixed C2/C5 functionalization via direct C-H activation
Quantified DifferenceNear-total elimination of off-target positional isomers
ConditionsNucleophilic attack or cross-coupling workflows

Eliminates the need for costly and solvent-intensive chromatographic separations, ensuring reproducible purity profiles for scale-up.

Metal-Free Manufacturing of Thieno-Fused Heterocycles

Leveraging its high SNAr reactivity, this compound is the optimal choice for synthesizing thienopyridines and thienoazepines. It reacts cleanly with primary amines, setting up the core structure for subsequent nitro reduction and cyclization without the need for palladium catalysis [1].

Synthesis of Kinase Inhibitors (GSK3 and JNK)

The precise C2-amino-C3-nitro substitution pattern generated from this precursor is a critical intermediate for glycogen synthase kinase 3 (GSK3) and c-Jun N-terminal kinase (JNK) inhibitors. The absolute regiocontrol ensures high-purity API generation [2].

Development of Stable SHIP1 Activators

Due to its excellent atom economy and clean substitution profile, 2-chloro-3-nitrothiophene is utilized in the scalable synthesis of bis-sulfonamide SHIP1 activators, where the thiophene core must be efficiently coupled with complex amines without oxidative degradation [3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5330-98-3

Wikipedia

2-chloro-3-nitrothiophene

Dates

Last modified: 08-15-2023

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